molecular formula C6H12ClNO B1486270 1-Amino-3-cyclopropylacetone hydrochloride CAS No. 2204587-72-2

1-Amino-3-cyclopropylacetone hydrochloride

Cat. No. B1486270
M. Wt: 149.62 g/mol
InChI Key: KMISSRHHMQAWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-cyclopropylacetone hydrochloride is a versatile chemical compound used in scientific research. With its unique structure, it finds applications in various fields such as pharmaceuticals, organic synthesis, and catalysis, making it an essential material for advancing scientific discoveries12.



Synthesis Analysis

The synthesis of amines like 1-Amino-3-cyclopropylacetone hydrochloride can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds3. Another method involves the alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide3. However, specific synthesis methods for 1-Amino-3-cyclopropylacetone hydrochloride are not readily available in the literature.



Molecular Structure Analysis

The molecular structure of a compound like 1-Amino-3-cyclopropylacetone hydrochloride can be analyzed using various techniques. However, specific information about the molecular structure of this compound is not readily available in the literature.



Chemical Reactions Analysis

Amines, such as 1-Amino-3-cyclopropylacetone hydrochloride, can undergo a variety of reactions. They can react with acid chlorides to form amides4. They can also react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts5. However, specific reaction analysis for this compound is not readily available in the literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 1-Amino-3-cyclopropylacetone hydrochloride would include its solubility, boiling point, and other related properties. However, specific information about the physical and chemical properties of this compound is not readily available in the literature.


Safety And Hazards

The safety and hazards associated with a compound like 1-Amino-3-cyclopropylacetone hydrochloride would depend on its specific use and handling. However, specific safety data for this compound is not readily available in the literature.


Future Directions

The future directions for a compound like 1-Amino-3-cyclopropylacetone hydrochloride would depend on its potential applications in fields such as pharmaceuticals, organic synthesis, and catalysis. However, specific information about the future directions of this compound is not readily available in the literature.


Please note that the information provided is based on the available literature and may not be fully comprehensive. For more detailed information, it is recommended to refer to specific scientific literature or databases.


properties

IUPAC Name

1-amino-3-cyclopropylpropan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-4-6(8)3-5-1-2-5;/h5H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMISSRHHMQAWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-cyclopropylacetone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.